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molecular formula C10H8N4 B1211785 (E)-1,2-di(pyridin-4-yl)diazene CAS No. 2632-99-7

(E)-1,2-di(pyridin-4-yl)diazene

Cat. No. B1211785
M. Wt: 184.2 g/mol
InChI Key: XUPMSLUFFIXCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180569

Procedure details

Sodium hypochlorite, 1000 ml (5.25%, 0.72 mole) was added dropwise to a cold solution (5° C.) of 50 g (0.5 mole) of 4-aminopyridine in 400 ml water. The sodium hypochlorite was added at such a rate as to maintain the reaction temperature at less than 10° C. After the addition was completed, the reactants were stirred for an additional 11/2 hours at ~10° C. The resultant suspension was filtered and air dried to leave a crude brown solid. Recrystallization from methylcyclohexane yielded light orange crystals of 4,4'-azodipyridine, having a m.p. of 87°-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1>O>[N:4]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[N:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reactants were stirred for an additional 11/2 hours at ~10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at less than 10° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to leave a crude brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylcyclohexane yielded light orange crystals of 4,4'-azodipyridine

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=NC1=CC=NC=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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